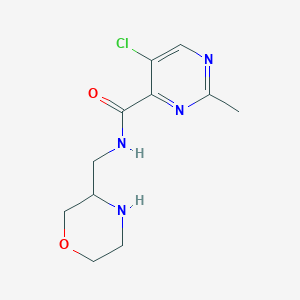![molecular formula C13H16FN5O2 B7437095 Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields. This compound is commonly referred to as FEPP and is synthesized using a specific method that involves the use of different reagents. FEPP has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of FEPP is not fully understood, but it is believed to be related to its ability to inhibit specific enzymes and proteins that are involved in various cellular processes. FEPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules. FEPP has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
FEPP has been shown to have various biochemical and physiological effects, including its ability to reduce inflammation, inhibit cancer cell growth, and reduce oxidative stress in cells. FEPP has also been shown to have antimicrobial activity against various bacterial strains. Additionally, FEPP has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
FEPP has several advantages for lab experiments, including its ability to inhibit specific enzymes and proteins that are involved in various cellular processes. FEPP also has a low toxicity profile, making it a potential candidate for further development as a therapeutic agent. However, FEPP has some limitations, including its relatively complex synthesis process and limited availability.
Zukünftige Richtungen
There are several future directions for research on FEPP, including its potential use as an anti-inflammatory agent, its ability to inhibit cancer cell growth, and its potential use as an antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of FEPP and to optimize its synthesis process to make it more readily available for research purposes. Overall, FEPP has significant potential for further development as a therapeutic agent in various scientific fields.
Synthesemethoden
FEPP is synthesized using a multistep process that involves the use of different reagents. The synthesis process starts with the reaction between 2,6-dimethyl-4-pyrimidone and ethyl 2-bromoacetate, which results in the formation of ethyl 2-(2,6-dimethyl-4-pyrimidinyl)acetate. This compound is then reacted with hydrazine hydrate, which leads to the formation of ethyl 2-(2,6-dimethyl-4-pyrimidinyl)hydrazinecarboxylate. The final step in the synthesis process involves the reaction between ethyl 2-(2,6-dimethyl-4-pyrimidinyl)hydrazinecarboxylate and 2-fluoroethyl isocyanate, which results in the formation of FEPP.
Wissenschaftliche Forschungsanwendungen
FEPP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. FEPP has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to reduce oxidative stress in cells. Additionally, FEPP has been shown to have antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O2/c1-3-21-13(20)11-6-12(17-9(2)16-11)18-10-7-15-19(8-10)5-4-14/h6-8H,3-5H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIMKSXWPKQFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C)NC2=CN(N=C2)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[4-[[2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7437020.png)
![7-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7437026.png)
![2,5-dimethyl-N-[4-(oxolan-2-ylmethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437027.png)
![ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate](/img/structure/B7437030.png)
![[1-[(dimethylamino)methyl]cyclopropyl]-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437044.png)
![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)


![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)
![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)